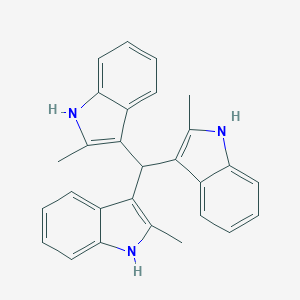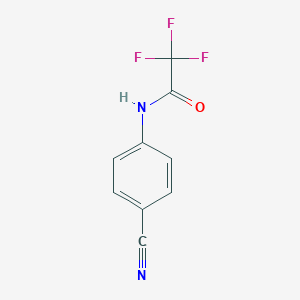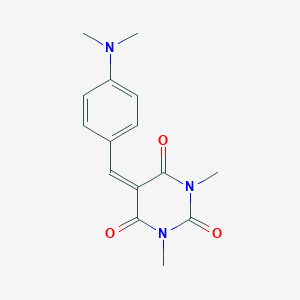
2,5-Difurfurylidenecyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difurfurylidenecyclopentanone (DFCP) is a natural compound that belongs to the family of furanocyclopentenones. It has been isolated from various plants and has been found to possess several biological activities. DFCP has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities.
Mécanisme D'action
The mechanism of action of 2,5-Difurfurylidenecyclopentanone is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been reported to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been reported to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to increase the activity of SOD, CAT, and GPx, which are antioxidant enzymes. Moreover, this compound has been reported to induce apoptosis by activating caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Difurfurylidenecyclopentanone has several advantages for lab experiments. It is a natural compound that can be easily synthesized from furfural and cyclopentanone. This compound has been found to possess several biological activities, which make it a potential candidate for drug development. However, there are also some limitations associated with this compound. It has low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its biological activities.
Orientations Futures
There are several future directions for the research on 2,5-Difurfurylidenecyclopentanone. First, the mechanism of action of this compound needs to be fully elucidated. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail. Third, the potential of this compound as a drug candidate needs to be explored further. Fourth, the synthesis method of this compound needs to be optimized to improve the yield and purity. Finally, the in vivo efficacy of this compound needs to be evaluated in animal models of inflammation, cancer, and viral infections.
Conclusion
In conclusion, this compound is a natural compound that possesses several biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. This compound can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways. This compound has several advantages for lab experiments, but there are also some limitations associated with it. Finally, there are several future directions for the research on this compound, which include elucidating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate, optimizing its synthesis method, and evaluating its in vivo efficacy.
Méthodes De Synthèse
2,5-Difurfurylidenecyclopentanone can be synthesized from furfural and cyclopentanone in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Applications De Recherche Scientifique
2,5-Difurfurylidenecyclopentanone has been extensively studied for its biological activities. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit antioxidant activity by scavenging free radicals and preventing lipid peroxidation. In addition, this compound has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2.
Propriétés
Numéro CAS |
1026-78-4 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(2E,5E)-2,5-bis(furan-2-ylmethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C15H12O3/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ |
Clé InChI |
UIVKNNAQRINTRE-WGDLNXRISA-N |
SMILES isomérique |
C1/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1 |
SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |
SMILES canonique |
C1CC(=CC2=CC=CO2)C(=O)C1=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)
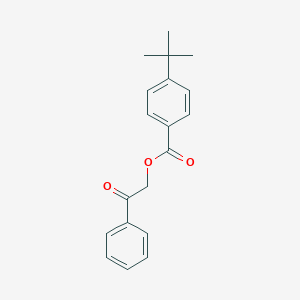


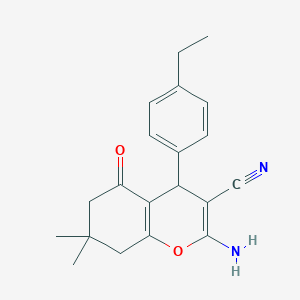
![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)
